

Carcinogenic potential of chlordane and its classification

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Chlordane's Carcinogenic Potential: A Technical Guide

An in-depth examination of the carcinogenic properties of the organochlorine pesticide **chlordane**, its classification by regulatory bodies, and the molecular mechanisms underlying its tumorigenic effects.

Executive Summary

Chlordane, a persistent organochlorine pesticide, has been the subject of extensive toxicological research due to its potential long-term health effects. This technical guide provides a comprehensive overview of the carcinogenic potential of **chlordane**, consolidating data from key animal bioassays and elucidating the proposed mechanisms of action. The International Agency for Research on Cancer (IARC) classifies **chlordane** in Group 2B as "possibly carcinogenic to humans"[1], while the United States Environmental Protection Agency (US EPA) categorizes it as a Group B2 "probable human carcinogen"[2][3]. These classifications are predominantly based on sufficient evidence of carcinogenicity in animal studies, which have consistently demonstrated the induction of hepatocellular neoplasms in mice[2][4][5]. In contrast, the evidence for carcinogenicity in humans is considered inadequate[1]. This guide presents a detailed analysis of the pivotal animal studies, outlines the experimental methodologies employed, and explores the epigenetic mechanisms, including the activation of protein kinase C and inhibition of gap junction intercellular communication, that are believed to contribute to **chlordane**'s carcinogenic activity.

Carcinogenicity Classification

The carcinogenic risk of **chlordan**e to humans has been evaluated by several national and international health agencies. These classifications are primarily based on the strength of evidence from both human and animal studies.

Agency	Classification	Description
IARC	Group 2B	Possibly carcinogenic to humans. This is based on sufficient evidence in experimental animals. [1]
US EPA	Group B2	Probable human carcinogen. This is based on sufficient evidence of carcinogenicity in animals. [2] [3]
U.S. DHHS (NTP)	Not Classified	The U.S. Department of Health and Human Services has not classified chlordan

Evidence from Animal Carcinogenicity Studies

The primary evidence for **chlordan**e's carcinogenic potential comes from long-term dietary exposure studies in mice, which have consistently shown an increased incidence of liver tumors.

Summary of Key Mouse Carcinogenicity Studies

The following tables summarize the quantitative data on tumor incidence from pivotal studies investigating the carcinogenic effects of **chlordan**e in mice.

Table 3.1.1: NCI (1977) Bioassay of **Chlordan**e in B6C3F1 Mice[\[5\]](#)[\[6\]](#)

Sex	Dose (ppm in diet)	Number of Animals	Hepatocellular Carcinoma Incidence
Male	Control	20	4/18 (22%)
30 (TWA)	50	35/49 (71%)	
56 (TWA)	50	39/48 (81%)	
Female	Control	20	0/20 (0%)
30 (TWA)	50	3/49 (6%)	
64 (TWA)	50	24/49 (49%)	

TWA: Time-Weighted Average

Table 3.1.2: IRDC (1973) Carcinogenicity Study of **Chlordane** in CD-1 Mice[5][7]

Sex	Dose (ppm in diet)	Number of Animals (examined)	Hepatocellular Carcinoma Incidence
Male	Control	33	3/33 (9%)
5	55	5/55 (9%)	
25	52	41/52 (79%)	
50	39	32/39 (82%)	
Female	Control	45	0/45 (0%)
5	61	0/61 (0%)	
25	50	32/50 (64%)	
50	37	26/37 (70%)	

Table 3.1.3: Khasawinah and Grutsch (1989b) Carcinogenicity Study of **Chlordane** in ICR Mice[8]

Sex	Dose (ppm in diet)	Number of Animals	Hepatocellular Adenoma Incidence	Hepatic Hemangioma Incidence
Male	0	80	12/79 (15%)	4/79 (5%)
1	80	14/79 (18%)	1/79 (1%)	
5	80	14/80 (18%)	8/80 (10%)	
12.5	80	27/80 (34%)	14/80 (18%)	
Female	0	80	Not significantly increased	Not significantly increased
1	80	Not significantly increased	Not significantly increased	
5	80	Not significantly increased	Not significantly increased	
12.5	80	Not significantly increased	Not significantly increased	

Table 3.1.4: Malarkey et al. (1995) Study of **Chlordane** in B6C3F1 Mice[\[4\]](#)[\[9\]](#)

Treatment Group	Duration (days)	Number of Animals	Hepatocellular Adenoma Incidence	Hepatocellular Carcinoma Incidence
Control	759	43	7/43 (16%)	3/43 (7%)
Chlordane (55 ppm)	513-568	10 or 20 per group	100%	80-100%

Experimental Protocols of Key Carcinogenicity Studies

The methodologies employed in the key animal bioassays are crucial for the interpretation of their findings.

Table 4.1: Summary of Experimental Protocols

Study	Animal Strain	Sex	Age at Start	Duration of Treatment	Chlordane Formulation	Vehicle/Diet
NCI (1977) [5][6]	B6C3F1 Mice	M, F	5 weeks	80 weeks	Analytical-grade chlordane (94.8% chlordane: 71.7% cis- and 23.1% trans-chlordane; 0.3% heptachlor; 0.6% nonachlor; 1.1% hexachloro cyclopentadiene; 0.25% chlordene isomers)[7]	Diet
IRDC (1973)[5][7]	CD-1 Mice	M, F	6 weeks	18 months	Technical-grade chlordane (purity unspecified)	Diet
Khasawinah and Grutsch (1989b)[8]	ICR (SPF) Mice	M, F	5 weeks	104 weeks	Technical chlordane (unspecified amounts of cis- and trans-	Diet

chlordane,
chlordene
isomers,
heptachlor,
and
nonachlor)

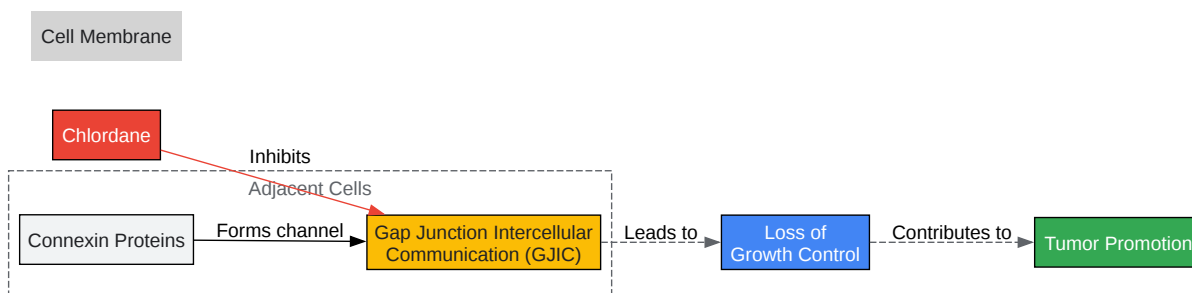
Malarkey et al. (1995)[4] [9]	B6C3F1 Mice	M	9 weeks	513-568 days	Technical- grade chlordane	Diet
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Mechanisms of Carcinogenicity

Chlordane is considered to be a non-genotoxic or epigenetic carcinogen, meaning it does not directly damage DNA but rather promotes the growth of tumors through other mechanisms. The primary proposed mechanisms involve its activity as a tumor promoter.

Inhibition of Gap Junction Intercellular Communication (GJIC)

Chlordane has been shown to inhibit gap junction intercellular communication, a process crucial for maintaining tissue homeostasis and controlling cell growth.[4] By disrupting this communication, **chlordane** may allow initiated cells to escape the growth-inhibitory signals from surrounding normal cells, thus promoting their proliferation. The specific connexin proteins affected by **chlordane** are a subject of ongoing research, but the disruption of GJIC is a key event in its tumor-promoting activity.



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Inhibition of Gap Junction Intercellular Communication by **Chlordane**.

Activation of Protein Kinase C (PKC)

Chlordane has been demonstrated to stimulate the activity of protein kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[10] The activation of PKC by **chlordane** is calcium-dependent.[10] Persistent activation of PKC can lead to uncontrolled cell proliferation, a hallmark of cancer. The specific isoforms of PKC activated by **chlordane** and the downstream signaling cascades are areas of active investigation.



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Activation of Protein Kinase C Signaling by **Chlordane**.

Other Proposed Mechanisms

In addition to GJIC inhibition and PKC activation, other mechanisms may contribute to **chlordane**'s carcinogenicity. These include its role as a GABA (gamma-aminobutyric acid)

receptor antagonist, which could disrupt normal neuronal signaling and homeostasis, and its potential to induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and promote tumorigenesis.

Conclusion

The classification of **chlordane** as a probable human carcinogen by the US EPA and a possible human carcinogen by IARC is well-supported by consistent and robust evidence from animal studies, particularly the induction of hepatocellular carcinomas in mice. The available data strongly suggest that **chlordane** acts as a non-genotoxic carcinogen, promoting tumor development through epigenetic mechanisms. The inhibition of gap junction intercellular communication and the activation of protein kinase C are key molecular events implicated in its tumor-promoting activity. While the evidence in humans remains inconclusive, the extensive animal data and a mechanistic understanding of its action underscore the carcinogenic potential of **chlordane**. Further research into the specific molecular targets and downstream signaling pathways will provide a more complete picture of its carcinogenic profile and may inform risk assessment for human populations exposed to this persistent environmental contaminant.

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